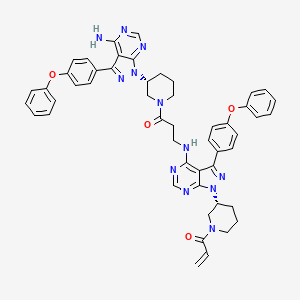

Ibrutinib dimer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H48N12O4/c1-2-41(63)59-27-9-11-35(29-59)62-50-44(46(58-62)34-19-23-40(24-20-34)66-38-15-7-4-8-16-38)48(54-32-56-50)52-26-25-42(64)60-28-10-12-36(30-60)61-49-43(47(51)53-31-55-49)45(57-61)33-17-21-39(22-18-33)65-37-13-5-3-6-14-37/h2-8,13-24,31-32,35-36H,1,9-12,25-30H2,(H2,51,53,55)(H,52,54,56)/t35-,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDQAMODZKHBII-LQFQNGICSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCCC(C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)NCCC(=O)N6CCC[C@H](C6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H48N12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ibrutinib Dimerization: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As a targeted covalent inhibitor, its stability and degradation profile are of critical importance. This technical guide provides an in-depth exploration of the formation of ibrutinib dimers, a key impurity and degradation product. We will delve into the proposed chemical mechanisms of dimerization, present quantitative data from forced degradation studies, and provide detailed experimental protocols for the detection and characterization of these dimeric species. Furthermore, this guide includes visualizations of the proposed reaction pathway and a general experimental workflow to aid in the understanding and investigation of ibrutinib dimerization.

Introduction

Ibrutinib's therapeutic efficacy is derived from its ability to form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of the B-cell receptor (BCR) signaling pathway. The presence of impurities and degradation products can, however, impact the drug's safety, efficacy, and stability. Among these, the formation of ibrutinib dimers has been identified as a notable degradation pathway, particularly under conditions of thermal and pH stress.[1][2][3][4][5][6] Understanding the mechanism of dimer formation is crucial for optimizing drug manufacturing processes, formulation development, and ensuring the quality of the final drug product.

Proposed Mechanism of Ibrutinib Dimer Formation

The primary proposed mechanism for the formation of an this compound is a Michael addition reaction involving the activated acrylamide moiety of one ibrutinib molecule and a nucleophilic site on a second ibrutinib molecule.[7][8] The electron-withdrawing nature of the carbonyl group makes the β-carbon of the acryloyl group electrophilic and susceptible to nucleophilic attack.

The most likely nucleophile on a second ibrutinib molecule is the secondary amine of the piperidine ring. The proposed reaction is a step-by-step process:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine ring of one ibrutinib molecule attacks the electrophilic β-carbon of the acrylamide group of a second ibrutinib molecule.

-

Proton Transfer: A proton is transferred to the α-carbon of the acrylamide group, resulting in the formation of a C-N bond between the two ibrutinib molecules.

This reaction results in the formation of a dimeric structure with a molecular weight approximately double that of the ibrutinib monomer. The most commonly reported this compound has the chemical formula C₅₀H₄₈N₁₂O₄ and a molecular weight of approximately 881.0 g/mol .[9][10]

Caption: Proposed mechanism of this compound formation via Michael addition.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are instrumental in identifying the conditions that lead to the formation of ibrutinib dimers. The following table summarizes findings from such studies.

| Stress Condition | Temperature | Duration | Key Findings | Reference(s) |

| Acidic Hydrolysis | 80°C | 8 hours | Formation of degradation products, including potential dimers. | [2][4] |

| Alkaline Hydrolysis | 80°C | 8 hours | Ibrutinib is highly sensitive; significant formation of multiple degradation products, including dimers. | [2][4][5] |

| Oxidative Stress | Room Temp. | 8 hours | Ibrutinib is extremely sensitive to oxidation, leading to several degradation products. | [2][4][5] |

| Thermal Stress | > 165°C | 24 hours | Increased formation of higher molecular weight impurities, including dimers and other oligomers. A direct correlation between increased temperature and decreased ibrutinib solubility and permeability was observed, attributed to oligomerization. | [1][7][8] |

| Photolytic/Neutral | N/A | N/A | Ibrutinib is generally stable under these conditions. | [2][4] |

Experimental Protocols

Induction of this compound Formation (Forced Degradation)

Objective: To generate ibrutinib dimers for analytical characterization.

Materials:

-

Ibrutinib reference standard

-

1 M Hydrochloric Acid (HCl)

-

1 M Sodium Hydroxide (NaOH)

-

10% Hydrogen Peroxide (H₂O₂)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Hot air oven

-

pH meter

-

Volumetric flasks and pipettes

Procedure:

-

Acidic Degradation: Dissolve a known amount of ibrutinib in a minimal amount of acetonitrile and dilute with 1 M HCl to a final concentration of approximately 1 mg/mL. Heat the solution at 80°C for 8 hours. Neutralize the solution with NaOH before analysis.[2][4]

-

Alkaline Degradation: Dissolve a known amount of ibrutinib in a minimal amount of acetonitrile and dilute with 1 M NaOH to a final concentration of approximately 1 mg/mL. Heat the solution at 80°C for 8 hours. Neutralize the solution with HCl before analysis.[2][4]

-

Thermal Degradation: Place solid ibrutinib in a petri dish and heat in a hot air oven at temperatures ranging from 165°C to 240°C for 24 hours.[7][8] Dissolve the resulting solid in a suitable solvent for analysis.

UPLC-MS/MS Method for Detection and Quantification of this compound

Objective: To separate, identify, and quantify ibrutinib and its dimeric impurity.

Instrumentation:

-

Waters Acquity UPLC system or equivalent

-

C18 stationary phase column (e.g., Waters Acquity UPLC C-18, 100 mm × 2.1 mm, 1.7 μm)

-

Tandem mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions: [2][4]

-

Mobile Phase A: 20 mM Ammonium Acetate (pH 6.0)

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to resolve ibrutinib from its degradation products.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30°C

-

Detection Wavelength (UV): 215 nm

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Range: m/z 50-1000

-

Collision Energy: Optimized for fragmentation of the dimer precursor ion (m/z ~881).

-

Data Acquisition: Full scan and product ion scan modes.

Caption: General experimental workflow for this compound analysis.

Structural Elucidation by High-Resolution Mass Spectrometry (HRMS) and NMR

HRMS/MS:

-

Utilize a high-resolution mass spectrometer (e.g., Q-TOF) to obtain accurate mass measurements of the parent ion and its fragments.[2][4][5]

-

Compare the fragmentation pattern of the dimer with that of the ibrutinib monomer to identify common structural motifs and the location of the linkage.[11][12]

NMR Spectroscopy:

-

Isolate the dimer impurity using preparative HPLC.

-

Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unambiguously determine the chemical structure and the point of attachment between the two ibrutinib molecules.[5][6]

Signaling Pathways and Potential Implications

The primary mechanism of action of ibrutinib is the inhibition of BTK, which is a critical node in the B-cell receptor signaling pathway. This pathway is essential for the proliferation and survival of malignant B-cells. While the pharmacological activity of the this compound is not well-characterized, its formation represents a loss of the active monomeric drug. Furthermore, the presence of such impurities could potentially lead to unforeseen off-target effects or altered pharmacological profiles.

Caption: Ibrutinib's target in the BCR signaling pathway.

Conclusion

The formation of ibrutinib dimers is a critical aspect of the drug's stability profile, with significant implications for manufacturing and formulation. The proposed Michael addition mechanism provides a plausible explanation for the observed dimerization under thermal and pH stress. The experimental protocols outlined in this guide offer a framework for researchers to induce, detect, and characterize these dimeric impurities. Further investigation into the pharmacological activity of ibrutinib dimers is warranted to fully understand their potential impact on the therapeutic profile of ibrutinib. A thorough understanding of these degradation pathways is essential for ensuring the quality, safety, and efficacy of this important anticancer agent.

References

- 1. faf.cuni.cz [faf.cuni.cz]

- 2. 2024.sci-hub.box [2024.sci-hub.box]

- 3. researchgate.net [researchgate.net]

- 4. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 1 | CAS No- 2031255-23-7 | Simson Pharma Limited [simsonpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ibrutinib Dimer: A Comprehensive Technical Guide on its Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of the ibrutinib dimer, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with ibrutinib and related compounds.

Chemical Structure and Formation

The this compound is a significant process-related impurity and degradation product of ibrutinib. Its formation is of critical interest in the manufacturing and stability testing of the active pharmaceutical ingredient (API).

Chemical Name: 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one[1][2]

Molecular Formula: C₅₀H₄₈N₁₂O₄[1][2]

Molecular Weight: 880.99 g/mol [2]

The primary mechanism for the formation of the this compound is a Michael addition reaction. This reaction involves the nucleophilic attack of the secondary amine on the piperidine ring of one ibrutinib molecule to the activated α,β-unsaturated acryloyl group of a second ibrutinib molecule. This process is often induced under alkaline or thermal stress conditions.[3]

Characterization Data

The characterization of the this compound is crucial for its identification and quantification in ibrutinib samples. The following tables summarize the available analytical data.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a key technique for the identification of the this compound.

| Parameter | Value | Reference |

| Ionization Mode | ESI+ | [3] |

| [M+H]⁺ (m/z) | 827.4029 | [3] |

Proposed Fragmentation Pathway:

The fragmentation of the dimer in MS/MS experiments can provide further structural confirmation. A key fragmentation involves the cleavage of the newly formed bond, resulting in a daughter ion corresponding to the protonated ibrutinib molecule.

| Parent Ion (m/z) | Daughter Ion (m/z) | Description | Reference |

| 827.4029 | 441.2107 | Corresponds to the [M+H]⁺ of a single ibrutinib molecule | [3] |

Chromatography

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are standard methods for the separation and quantification of the this compound from the parent drug and other impurities.

| Method | Column | Mobile Phase | Retention Time (Ibrutinib) | Retention Time (Dimer) | Reference |

| UPLC | Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm) | Gradient elution with Ammonium acetate (20 mM, pH 6.0) and Acetonitrile | Not specified | Not specified (referred to as DP-IX) | [3] |

| UPLC | Not specified | Not specified | 9.8 min | 13.6 min | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed 1H and 13C NMR spectral data for the this compound are not extensively reported in publicly available scientific literature. However, commercial suppliers of the this compound impurity standard, such as Allmpus Laboratories, state that a comprehensive certificate of analysis including 1H NMR, 13C NMR, Mass, HPLC, IR, and TGA data is provided upon purchase.[2] This suggests that such data has been generated but remains proprietary. Researchers requiring definitive structural confirmation via NMR are advised to either synthesize and purify the dimer for analysis or procure a certified reference standard.

Experimental Protocols

The following protocols are based on methodologies described in the literature for the forced degradation of ibrutinib, which leads to the formation of the dimer. These can be adapted for the targeted synthesis and characterization of the dimer.

Formation of this compound via Alkaline Hydrolysis

This protocol is adapted from forced degradation studies that have been shown to produce the this compound.[3][5]

Materials:

-

Ibrutinib

-

1 M Sodium Hydroxide (NaOH)

-

Methanol

-

Water

-

1 M Hydrochloric Acid (HCl)

-

Acetonitrile

Procedure:

-

Dissolve a known quantity of ibrutinib in a minimal amount of methanol.

-

Add 1 M NaOH solution.

-

Heat the solution at 80°C for up to 8 hours.

-

Monitor the reaction progress by UPLC-MS to observe the formation of the dimer.

-

After the desired level of dimer formation is achieved, cool the reaction mixture to room temperature.

-

Neutralize the solution with 1 M HCl.

-

The resulting solution containing the this compound can be used for further analysis or subjected to purification.

UPLC-MS/MS Characterization

This protocol outlines a general method for the analysis of the this compound.[3][5]

Instrumentation:

-

UPLC system coupled with a tandem mass spectrometer (e.g., Triple TOF)

Chromatographic Conditions:

-

Column: Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 µm)

-

Mobile Phase A: 20 mM Ammonium acetate (pH 6.0)

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Detection Wavelength: 215 nm

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Range: m/z 50-1000

-

Collision energy and other parameters should be optimized for the specific instrument used.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature to suggest that the this compound is involved in any biological signaling pathways or possesses any significant pharmacological activity. It is primarily considered an impurity and a degradation product, and as such, its biological effects have not been a focus of investigation. The primary concern regarding the this compound is its impact on the purity, stability, and safety profile of the ibrutinib drug product.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. It is not a substitute for rigorous, internally validated experimental work. Researchers should consult the primary literature and perform their own experiments to verify these findings.

References

Ibrutinib Degradation Pathways: A Technical Guide to Dimerization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of ibrutinib, with a specific focus on the mechanisms leading to dimerization. Understanding these pathways is critical for ensuring drug stability, optimizing formulation, and maintaining therapeutic efficacy. This document summarizes key findings from forced degradation studies, details relevant experimental protocols, and presents quantitative data in a structured format.

Introduction to Ibrutinib Degradation

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2] As a targeted covalent drug, its stability is paramount.[3] Forced degradation studies, conducted under various stress conditions as per the International Conference on Harmonization (ICH) guidelines, have revealed that ibrutinib is susceptible to degradation under hydrolytic (acidic and alkaline), oxidative, and to some extent, thermal and photolytic conditions.[4][5][6][7][8] These studies have led to the identification and characterization of several degradation products.[4][6][9] A significant degradation pathway, particularly under thermal stress, involves the formation of an ibrutinib dimer.[10][11]

Ibrutinib Dimerization Pathway

One of the key thermal degradation products of ibrutinib is a dimer, which has been observed during amorphization processes at elevated temperatures.[10][11] The formation of this dimer can negatively impact the drug's solubility and permeability.[11]

Based on the known structure of the this compound[12][13][14], a plausible pathway for its formation involves the Michael addition of the secondary amine on the piperidine ring of one ibrutinib molecule to the activated double bond of the acryloyl group of a second ibrutinib molecule. This reaction is likely facilitated by heat, which can provide the activation energy needed for the reaction to occur. The presence of a base could also catalyze this reaction by deprotonating the secondary amine, increasing its nucleophilicity.

Below is a diagram illustrating the proposed dimerization pathway of ibrutinib.

Caption: Proposed pathway for the dimerization of ibrutinib.

Quantitative Data on Ibrutinib Degradation

Forced degradation studies have yielded quantitative data on the extent of ibrutinib degradation under various stress conditions. The tables below summarize these findings from multiple sources, providing a comparative overview.

Table 1: Summary of Ibrutinib Degradation under Different Stress Conditions

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 1 M HCl | 8 hours | 80 °C | Significant | [5][6][8] |

| Base Hydrolysis | 1 M NaOH | 8 hours | 80 °C | Highly sensitive | [5][6][8] |

| Oxidative | 10% H₂O₂ | 8 hours | Room Temp | Extremely sensitive | [5][6][8] |

| Thermal | Solid State | 24 hours | 105 °C | Stable | [6][8] |

| Photolytic | UV Light | 7 days | Ambient | Stable | [15] |

| Neutral Hydrolysis | Water | 6 hours | 60 °C | Stable | [16] |

Table 2: Identified Degradation Products (DPs) under Various Stress Conditions

| Stress Condition | Number of DPs Identified | Specific DPs Mentioned | Reference |

| Acid Hydrolysis | 1 | DP-I | [6][8] |

| Base Hydrolysis | 5 | DP-I, DP-II, DP-V, DP-VIII, DP-IX | [6][8] |

| Oxidative | 5 | DP-III, DP-IV, DP-VI, DP-VII, DP-X | [6][8] |

| Thermal (Amorphization) | 1 | This compound (di-piperidine) | [10][11] |

Experimental Protocols for Ibrutinib Degradation Studies

The following section outlines a generalized experimental protocol for conducting forced degradation studies on ibrutinib, based on methodologies cited in the literature.[5][6][8][15][16] This can be adapted to specifically investigate dimerization.

General Workflow for Forced Degradation Studies

The workflow for assessing ibrutinib stability under stress conditions typically involves sample preparation, stress exposure, sample processing, and analysis.

Caption: General experimental workflow for ibrutinib degradation studies.

Detailed Methodologies

4.2.1. Materials and Reagents:

-

Ibrutinib reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (AR grade)

-

Sodium hydroxide (AR grade)

-

Hydrogen peroxide (30%, AR grade)

-

Phosphate buffer

4.2.2. Chromatographic Conditions (Example):

-

Column: Kinetex® C18 (100 mm × 4.6 mm; 2.6 μm) or Waters Acquity UPLC C-18 (100 mm × 2.1 mm, 1.7 μm)[4][6]

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 45:55, v/v) or a gradient elution with ammonium acetate and acetonitrile.[6][16]

4.2.3. Stress Study Procedures (to be adapted for dimerization focus):

-

Acidic Degradation: Dissolve ibrutinib in a suitable solvent and add an equal volume of 1 M HCl. Reflux the solution at 80°C for a specified period (e.g., 8 hours). After cooling, neutralize the solution with 1 M NaOH and dilute to a known concentration with the mobile phase.[8]

-

Alkaline Degradation: Follow the same procedure as acidic degradation, but use 1 M NaOH for hydrolysis and 1 M HCl for neutralization.[8]

-

Oxidative Degradation: Treat the ibrutinib solution with a specified concentration of hydrogen peroxide (e.g., 10%) at room temperature for a defined time (e.g., 8 hours). Dilute the resulting solution with the mobile phase.[8]

-

Thermal Degradation (for Dimerization): To specifically study dimerization, expose solid ibrutinib powder to dry heat at a range of elevated temperatures (e.g., 100°C to 240°C) for varying durations.[10] Alternatively, reflux a concentrated solution of ibrutinib in a high-boiling point, inert solvent. The resulting material should be dissolved in a suitable solvent and analyzed.

4.2.4. Sample Analysis: The stressed samples are then analyzed by a validated stability-indicating RP-HPLC or UPLC method to separate the degradation products from the parent drug.[16][17][18] The structures of the degradation products, including the dimer, can be elucidated using LC-MS/MS, HRMS, and NMR spectroscopy.[6][7][9]

Conclusion

The degradation of ibrutinib is a complex process influenced by various environmental factors. While several degradation products have been identified under hydrolytic and oxidative stress, the formation of an this compound is a notable pathway under thermal stress. A thorough understanding of these degradation pathways, supported by robust analytical methodologies, is essential for the development of stable and effective ibrutinib formulations. The information presented in this guide serves as a valuable resource for researchers and professionals in the pharmaceutical industry to ensure the quality, safety, and efficacy of ibrutinib-based therapies.

References

- 1. Mechanisms of ibrutinib resistance in chronic lymphocytic leukaemia and non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification and characterization of stress degradation products of ibrutinib by LC-UV/PDA and LC-Q/TOF-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. faf.cuni.cz [faf.cuni.cz]

- 12. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound Impurity | 2031255-23-7 [chemicalbook.com]

- 15. iajps.com [iajps.com]

- 16. rjptonline.org [rjptonline.org]

- 17. tandfonline.com [tandfonline.com]

- 18. academic.oup.com [academic.oup.com]

Spectroscopic Analysis of Ibrutinib Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of a potential ibrutinib dimer, a critical impurity in the manufacturing and stability testing of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. Understanding the structure and properties of such impurities is paramount for ensuring the safety and efficacy of the final drug product. This document outlines the proposed structure of an this compound and presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data to aid in its identification and characterization. Detailed experimental protocols and visual workflows are provided to guide researchers in their analytical endeavors.

Proposed Structure and Properties of this compound

An this compound can form under various stress conditions, including thermal stress. While several potential structures could exist, a plausible structure has been reported and is cataloged in public chemical databases.[1] The formation of this dimer involves a Michael addition reaction between the acrylamide moiety of one ibrutinib molecule and the secondary amine of the piperidine ring of another.

Table 1: General Properties of the Proposed this compound

| Property | Value | Reference |

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | [1] |

| Molecular Formula | C₅₀H₄₈N₁₂O₄ | [1] |

| Molecular Weight | 881.0 g/mol | [1] |

Predicted Spectroscopic Data

The following tables present the predicted ¹H NMR, ¹³C NMR, and mass spectrometry fragmentation data for the proposed this compound structure. This data is generated using computational prediction tools and should be used as a reference for comparison with experimental results.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical shifts are referenced to TMS at 0 ppm.

| Proton Environment | Predicted Chemical Shift (ppm) |

| Aromatic Protons | 6.8 - 8.5 |

| Acrylamide Vinyl Protons | 5.7 - 6.9 |

| Piperidine Ring Protons | 1.5 - 5.0 |

| Methylene Protons (linker) | 2.5 - 4.0 |

| Amine Protons | 5.5 - 6.5 (broad) |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Disclaimer: This data is predicted and may not reflect experimental values precisely. Chemical shifts are referenced to TMS at 0 ppm.

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Carbonyl Carbons | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Acrylamide Vinyl Carbons | 125 - 135 |

| Piperidine Ring Carbons | 25 - 60 |

| Methylene Carbons (linker) | 30 - 50 |

Table 4: Predicted Major Mass Spectrometry Fragments of this compound

Disclaimer: This data represents predicted fragmentation patterns and may vary based on ionization techniques and instrument parameters.

| m/z (Predicted) | Proposed Fragment Identity |

| 881.4 | [M+H]⁺ (Protonated molecular ion) |

| 441.2 | [Ibrutinib+H]⁺ |

| 440.2 | Ibrutinib monomer |

| 304.1 | Pyrazolopyrimidine core fragment |

| 138.1 | Acryloyl piperidine fragment |

Experimental Protocols

The following are detailed protocols for the spectroscopic analysis of the this compound. These protocols are based on established methods for the analysis of small molecules and drug impurities.[2][3]

Sample Preparation

-

Isolation of the Dimer: The this compound should first be isolated from the bulk drug substance or degradation sample, typically using preparative High-Performance Liquid Chromatography (HPLC).[3]

-

NMR Sample Preparation:

-

Dissolve approximately 5-10 mg of the isolated dimer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

MS Sample Preparation:

-

Prepare a stock solution of the isolated dimer at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for LC-MS analysis.

-

NMR Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

-

2D NMR Experiments: To aid in structure elucidation, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry Data Acquisition

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Liquid Chromatography Parameters:

-

Column: A C18 reversed-phase column is typically suitable.[4]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from low to high organic content to ensure good separation of the dimer from other impurities.

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for ibrutinib and its derivatives.[4]

-

Mass Range: Scan from m/z 100 to 1500.

-

MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the parent ion of the dimer (m/z 881.4) to obtain fragmentation data for structural confirmation. Use collision-induced dissociation (CID) with varying collision energies.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the analysis of the this compound.

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Caption: Experimental Workflow for NMR Analysis.

Caption: Experimental Workflow for LC-MS Analysis.

References

- 1. (R)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]-pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile | C36H40FN9O3 | CID 118325989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. go.drugbank.com [go.drugbank.com]

Physicochemical Properties of Ibrutinib Dimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, is a cornerstone in the treatment of various B-cell malignancies. As a targeted covalent inhibitor, its stability and degradation profile are of critical importance for ensuring safety and efficacy. Under certain stress conditions, ibrutinib can undergo degradation, leading to the formation of various products, including dimers. The presence of such impurities can potentially impact the drug's solubility, permeability, and overall therapeutic performance. This technical guide provides an in-depth overview of the physicochemical properties of a known ibrutinib dimer, compiling available data and outlining experimental protocols for its characterization.

This compound: Structure and Formation

An this compound impurity has been identified and characterized, bearing the Chemical Abstracts Service (CAS) number 2031255-23-7.[1][2][3][4] This impurity can form under stress conditions, particularly thermal stress.[5][6][7] Studies on the thermal stability of amorphous ibrutinib have shown that dimerization and the formation of higher-order oligomers can occur at elevated temperatures.[5][6][7] The formation of this dimer has been observed to negatively impact the solubility and permeability of ibrutinib.[5]

Physicochemical Properties

The physicochemical properties of the this compound (CAS: 2031255-23-7) are summarized in the table below. It is important to note that most of the available data are computationally predicted, as indicated.

| Property | Value | Source | Notes |

| Molecular Formula | C₅₀H₄₈N₁₂O₄ | [2][4] | - |

| Molecular Weight | 881.0 g/mol | [2] | Computed by PubChem |

| IUPAC Name | 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-3-[[3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-one | [2] | - |

| CAS Number | 2031255-23-7 | [1][2][3][4] | - |

| Solubility | Soluble in Methanol and DMSO.[4] The formation of the dimer is correlated with a decrease in the overall solubility of the drug product.[5] | [4][5] | Experimental Observation |

| XLogP3 | 7.5 | [2] | Computed by XLogP3 |

| Hydrogen Bond Donors | 2 | [2] | Computed |

| Hydrogen Bond Acceptors | 12 | [2] | Computed |

| Rotatable Bond Count | 12 | [2] | Computed |

| Exact Mass | 880.39214806 Da | [2] | Computed |

| Monoisotopic Mass | 880.39214806 Da | [2] | Computed |

| Topological Polar Surface Area | 184 Ų | [2] | Computed |

| Heavy Atom Count | 66 | [2] | Computed |

| Complexity | 1590 | [2] | Computed |

Experimental Protocols

The identification and characterization of the this compound and other degradation products are primarily achieved through forced degradation studies followed by analysis using advanced analytical techniques.

Forced Degradation of Ibrutinib

Forced degradation studies are essential to understand the stability of a drug substance and to generate potential degradation products for characterization.[8][9][10]

Objective: To induce the degradation of ibrutinib under various stress conditions to generate degradation products, including dimers.

Methodology:

-

Acidic Hydrolysis:

-

Alkaline Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-

Place solid ibrutinib in a petri dish in a hot air oven.

-

Maintain the temperature at 105°C for 24 hours.[8]

-

Dissolve the stressed sample and dilute to a final concentration of 100 µg/mL for analysis.[8] Studies on amorphous ibrutinib have also employed melt-quenching and hot-melt extrusion at temperatures up to 240°C to induce thermal degradation and dimer formation.[6][7]

-

-

Photolytic Degradation:

-

Expose a solution of ibrutinib to UV light.

-

Prepare a control sample shielded from light.

-

Analyze the exposed sample and compare it to the control.

-

Workflow for Forced Degradation Studies:

UPLC-MS/MS for Dimer Identification

Ultra-performance liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the separation and identification of ibrutinib and its degradation products.[6][8][9]

Objective: To separate and identify the this compound from the parent drug and other degradation products.

Instrumentation:

-

UPLC System: Waters Acquity UPLC or similar.[8]

-

Column: Waters Acquity UPLC C18 (100 mm × 2.1 mm, 1.7 µm).[8][9]

-

Mass Spectrometer: Triple quadrupole or TOF mass spectrometer with an ESI source.[8]

Chromatographic Conditions:

-

Gradient Elution: A typical gradient could be: 0-10 min, 20-70% B; 10-15 min, 70% B; 15-15.1 min, 70-20% B; 15.1-20 min, 20% B.

-

Column Temperature: 45°C.[8]

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

-

Source Temperature: 550°C.[8]

-

Collision Energy: Optimized for fragmentation of the dimer precursor ion.

Data Analysis:

-

The retention time of the this compound has been reported to be around 13.2-13.6 minutes under similar chromatographic conditions.[5]

-

The mass-to-charge ratio (m/z) of the protonated dimer [M+H]⁺ would be approximately 881.4.

-

Tandem mass spectrometry (MS/MS) would be used to fragment the dimer ion and elucidate its structure by analyzing the fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) and NMR for Structural Elucidation

For unambiguous structure confirmation of the this compound, HRMS and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

HRMS Protocol:

-

Isolate the dimer peak from the UPLC separation.

-

Infuse the isolated fraction into a high-resolution mass spectrometer (e.g., Q-TOF).

-

Acquire high-resolution mass spectra to determine the exact mass and elemental composition of the dimer.[8][10][11]

NMR Protocol:

-

Isolate a sufficient quantity of the dimer using preparative HPLC.[11]

-

Dissolve the isolated dimer in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire a suite of NMR spectra, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, to fully elucidate the chemical structure and connectivity of the dimer.[10][11]

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly inhibiting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. Understanding this pathway is crucial for appreciating the mechanism of action of ibrutinib and the potential implications of its degradation.

Conclusion

The formation of an this compound is a relevant consideration in the context of drug stability and formulation development. While detailed experimental data on its physicochemical properties are still emerging, forced degradation studies provide a robust framework for its generation and characterization. The analytical methods outlined in this guide, particularly UPLC-MS/MS, are crucial for detecting and quantifying this impurity. Further research into the specific biological activity and toxicological profile of the this compound is warranted to fully understand its impact on the safety and efficacy of ibrutinib therapy. This guide serves as a foundational resource for scientists and researchers dedicated to ensuring the quality and integrity of this important anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C50H48N12O4 | CID 68368145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Impurity | 2031255-23-7 [chemicalbook.com]

- 4. allmpus.com [allmpus.com]

- 5. faf.cuni.cz [faf.cuni.cz]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation studies of Ibrutinib under stress conditions: Characterisation and structural elucidation of novel degradants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

[November 6, 2025]

Executive Summary

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies. As with any synthesized active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. Among the process-related impurities of Ibrutinib, the Ibrutinib dimer has garnered attention due to its potential to form during the manufacturing process. This technical guide provides a comprehensive overview of the this compound, including its formation, analytical detection, and the regulatory landscape governing its control.

Introduction to Ibrutinib and Process-Related Impurities

Ibrutinib exerts its therapeutic effect by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby blocking downstream signaling pathways essential for B-cell proliferation and survival.[1] The chemical synthesis of Ibrutinib is a multi-step process, and like any complex synthesis, it can give rise to impurities. These impurities are broadly classified as process-related impurities (arising from the manufacturing process) and degradation products (forming during storage).[2][] The this compound is considered a process-related impurity, though it can also be observed in forced degradation studies.[4][5]

The this compound: Structure and Formation

The this compound is a molecule formed from two Ibrutinib monomers. Its chemical formula is C₅₀H₄₈N₁₂O₄, with a molecular weight of approximately 880.99 g/mol .[6] While multiple CAS numbers have been associated with this compound impurities, a commonly cited one is 2417548-76-4.[6]

Proposed Formation Mechanism: A Michael Addition Pathway

The most plausible mechanism for the formation of the this compound is a Michael addition reaction.[7][8] Ibrutinib contains an α,β-unsaturated acryloyl moiety, which is an electrophilic Michael acceptor.[7] Under certain process conditions, a nucleophilic portion of one Ibrutinib molecule can attack the β-carbon of the acryloyl group of another Ibrutinib molecule, leading to the formation of a dimeric adduct. The primary amino group of the pyrazolopyrimidine core is a likely nucleophile for this reaction.

Quantitative Data and Regulatory Context

The control of impurities is a mandate from regulatory agencies worldwide, with guidelines provided by the International Council for Harmonisation (ICH).[9] For known, identified impurities, specific acceptance criteria are established based on toxicological data and the manufacturing process capability.

Reported Levels of this compound

Publicly available data on the precise levels of this compound in commercial batches of the API is limited, as this is often proprietary information. However, a Chinese patent application (CN105859721A) concerning the synthesis of Ibrutinib mentions a "dimer impurity content 1.0%" in the crude product before purification, providing a valuable quantitative insight.[10]

Regulatory Impurity Thresholds

According to ICH Q3A(R2) guidelines, the thresholds for reporting, identification, and qualification of impurities in a new drug substance are based on the maximum daily dose.[11] For a drug like Ibrutinib, with a maximum daily dose up to 560 mg, the following general thresholds apply:

| Threshold | Level |

| Reporting Threshold | ≥ 0.05% |

| Identification Threshold | ≥ 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification Threshold | ≥ 0.15% or 1.0 mg per day intake (whichever is lower) |

Table 1: General ICH Q3A(R2) Impurity Thresholds.[11]

It is important to note that specific limits for a given impurity like the this compound are set by the manufacturer and approved by regulatory agencies based on batch data and safety assessments. Generally, for identified impurities, levels are controlled at or below 0.10% to 0.15% unless qualified at higher levels.[11]

Analytical Methodologies for Detection and Quantification

A variety of analytical techniques, primarily high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC), are employed for the detection and quantification of Ibrutinib and its impurities.[4][12][13]

Experimental Protocol: HPLC-UV Method for Ibrutinib and Impurities

The following is a representative HPLC-UV method adapted from published literature for the analysis of Ibrutinib and its related substances, including the dimer.[14][15]

Objective: To separate and quantify Ibrutinib and its process-related impurities, including the this compound.

Instrumentation:

-

HPLC system with a UV or photodiode array (PDA) detector.

Chromatographic Conditions:

-

Column: X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent)[4]

-

Mobile Phase A: 0.01 M Potassium dihydrogen phosphate buffer, pH adjusted to 5.5 with potassium hydroxide.[14]

-

Mobile Phase B: Acetonitrile[14]

-

Gradient Program:

Time (min) % Mobile Phase B 0 20 10 40 25 60 30 80 35 20 | 40 | 20 |

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm[14]

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh and dissolve the Ibrutinib API in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.45 µm nylon filter before injection.

System Suitability:

-

Inject a standard solution of Ibrutinib and a resolution solution containing Ibrutinib and known impurities (including a reference standard of the this compound).

-

The resolution between Ibrutinib and the dimer peak should be greater than 2.0.

-

The tailing factor for the Ibrutinib peak should be less than 2.0.

-

The relative standard deviation for replicate injections of the standard solution should be less than 2.0%.

Quantification:

-

The amount of the this compound is determined by comparing its peak area to the peak area of a qualified reference standard of the dimer at a known concentration. In the absence of a reference standard for the dimer, its content can be estimated using the peak area of Ibrutinib with the assumption of an equal response factor (relative response factor = 1.0).

Structural Elucidation using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of impurities. While specific fragmentation data for the this compound is not widely published, the fragmentation pattern of the Ibrutinib monomer can provide clues. The major fragmentation of Ibrutinib involves the cleavage of the bond between the pyrazole and piperidine rings, resulting in characteristic fragment ions.[16] Analysis of the dimer would be expected to show a parent ion corresponding to its molecular weight (~881 m/z) and fragmentation patterns that are combinations or modifications of the monomer's fragments.

| Parent Ion (m/z) | Key Fragment Ions (m/z) | Description of Fragmentation |

| 441.2 | 304.1, 138.1 | Cleavage of the N-C bond between the pyrazole and piperidine rings.[16] |

| ~881.0 (Dimer) | Expected to include fragments related to the monomer and potentially larger fragments from partial dimer cleavage. | Data not publicly available |

Table 2: Mass Spectral Fragmentation of Ibrutinib and Expected for its Dimer.

Ibrutinib's Mechanism of Action: The BTK Signaling Pathway

Understanding the target of Ibrutinib is crucial for appreciating the importance of API quality. Ibrutinib inhibits BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. Activation of the BCR initiates a cascade of phosphorylation events, leading to the activation of downstream pathways such as NF-κB and MAPK, which promote B-cell proliferation and survival.[11] Ibrutinib's irreversible binding to BTK halts this signaling cascade.

Conclusion

The this compound is a known process-related impurity that requires careful control during the manufacturing of the Ibrutinib API. Its formation is likely driven by a Michael addition reaction involving the reactive acryloyl moiety of the Ibrutinib molecule. While specific regulatory limits for this impurity are not public, general ICH guidelines necessitate its monitoring and control to low levels, likely in the range of 0.10% to 0.15%. Robust analytical methods, primarily HPLC and UPLC, are essential for the accurate quantification of the this compound, ensuring the final drug substance meets the required quality standards for patient safety and therapeutic efficacy. Further research into the specific process parameters that favor dimer formation can lead to optimized manufacturing processes that minimize its presence.

References

- 1. One-Step Synthesis of Pharmaceutical Building Blocks: New Method for anti-Michael Reaction | Tokyo University of Science [tus.ac.jp]

- 2. bioengineer.org [bioengineer.org]

- 4. researchgate.net [researchgate.net]

- 5. Imbruvica | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ema.europa.eu [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Molecular determinants of acrylamide neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. premier-research.com [premier-research.com]

- 10. drugs.com [drugs.com]

- 11. veeprho.com [veeprho.com]

- 12. Development and validation of a stability-indicating ultra-high-performance liquid chromatography method for the estimation of ibrutinib and trace-level quantification of related substances using quality-by-design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of a Stability-indicating Method for Ibrutinib: Identification and Separation of Degradation Products, Known and Genotoxic Impurities Using RP-HPLC/PDA and QDa Mass Detectors | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. iajps.com [iajps.com]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Forced Degradation Studies for the Generation and Characterization of Ibrutinib Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) that plays a crucial role in B-cell signaling and is therefore a key therapeutic agent in the treatment of various B-cell malignancies. As part of the drug development and quality control process, it is imperative to conduct forced degradation studies to identify potential degradation products that may arise under various stress conditions. This application note provides a detailed protocol for conducting forced degradation studies on Ibrutinib with a specific focus on the generation and characterization of a dimeric impurity, herein referred to as Ibrutinib di-piperidine dimer.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, elucidating its degradation pathways, and developing stability-indicating analytical methods. The formation of impurities, such as dimers, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough investigation into the conditions that lead to their formation is a critical regulatory requirement.

This document outlines the experimental procedures for subjecting Ibrutinib to hydrolytic (acidic and basic), oxidative, thermal, and photolytic stress conditions. It also details the analytical methodology, primarily High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), for the detection, quantification, and structural elucidation of the Ibrutinib di-piperidine dimer.

Ibrutinib Signaling Pathway

Ibrutinib exerts its therapeutic effect by irreversibly binding to a cysteine residue (Cys481) in the active site of Bruton's tyrosine kinase (BTK). This covalent inhibition blocks the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation, trafficking, and survival. The following diagram illustrates the key components of the BTK signaling pathway and the point of intervention by Ibrutinib.

Caption: Ibrutinib's mechanism of action via inhibition of the BTK signaling pathway.

Experimental Workflow for Forced Degradation Studies

The following workflow outlines the general procedure for conducting forced degradation studies on Ibrutinib to identify and quantify the formation of the di-piperidine dimer.

Caption: General workflow for forced degradation of Ibrutinib and analysis of its dimer.

Chemical Structures

The chemical structures of Ibrutinib and its potential di-piperidine dimer formed under thermal stress are presented below.

Caption: Chemical structures of Ibrutinib and the Ibrutinib di-piperidine dimer.

Experimental Protocols

Materials and Reagents

-

Ibrutinib Reference Standard

-

Hydrochloric Acid (HCl), AR grade

-

Sodium Hydroxide (NaOH), AR grade

-

Hydrogen Peroxide (H₂O₂), 30% solution

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic Acid, LC-MS grade

-

Water, HPLC grade (e.g., Milli-Q or equivalent)

Forced Degradation Procedures

5.2.1. Acidic Hydrolysis

-

Accurately weigh and dissolve Ibrutinib in a minimal amount of acetonitrile.

-

Dilute with 0.1 M HCl to a final concentration of 1 mg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 M NaOH.

-

Dilute the neutralized solution with mobile phase to the working concentration for HPLC analysis.

5.2.2. Basic Hydrolysis

-

Accurately weigh and dissolve Ibrutinib in a minimal amount of acetonitrile.

-

Dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.

-

Incubate the solution at 60°C for 24 hours.

-

After incubation, cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 M HCl.

-

Dilute the neutralized solution with mobile phase to the working concentration for HPLC analysis.

5.2.3. Oxidative Degradation

-

Accurately weigh and dissolve Ibrutinib in acetonitrile to a concentration of 1 mg/mL.

-

Add 3% hydrogen peroxide to the solution.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute the solution with mobile phase to the working concentration for HPLC analysis.

5.2.4. Thermal Degradation

-

Place a known amount of solid Ibrutinib powder in a petri dish.

-

Expose the solid drug to a temperature of 105°C in a hot air oven for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve the heat-treated sample in a suitable solvent (e.g., acetonitrile) and dilute with the mobile phase to the working concentration for HPLC analysis.

5.2.5. Photolytic Degradation

-

Prepare a 1 mg/mL solution of Ibrutinib in acetonitrile.

-

Expose the solution to a photostability chamber with a UV/Visible light source (e.g., ICH option 1 or 2) for a specified duration.

-

Simultaneously, keep a control sample in the dark.

-

After exposure, dilute the samples with the mobile phase to the working concentration for HPLC analysis.

Analytical Method

5.3.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV/PDA detector at an appropriate wavelength (e.g., 254 nm)

-

Column Temperature: 30°C

5.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Utilize an LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

-

The chromatographic conditions can be similar to the HPLC method.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Acquire full scan MS and tandem MS (MS/MS) data to identify and confirm the structure of the dimer and other degradation products.

Data Presentation

The following table summarizes the illustrative quantitative results of Ibrutinib degradation and the formation of the di-piperidine dimer under various stress conditions. Please note that these values are representative and may vary depending on the exact experimental conditions.

| Stress Condition | Ibrutinib Remaining (%) | Ibrutinib di-piperidine Dimer (%) | Total Degradation Products (%) |

| Acid Hydrolysis (0.1M HCl, 60°C, 24h) | 85.2 | Not Detected | 14.8 |

| Base Hydrolysis (0.1M NaOH, 60°C, 24h) | 78.5 | Not Detected | 21.5 |

| Oxidative (3% H₂O₂, RT, 24h) | 65.1 | Not Detected | 34.9 |

| Thermal (Solid, 105°C, 48h) | 92.3 | 5.8 | 7.7 |

| Photolytic (UV/Vis, solution) | 95.6 | Not Detected | 4.4 |

Conclusion

This application note provides a comprehensive framework for conducting forced degradation studies on Ibrutinib, with a specific emphasis on the generation and characterization of the Ibrutinib di-piperidine dimer. The provided protocols for various stress conditions and the detailed analytical methods will enable researchers and drug development professionals to effectively assess the stability of Ibrutinib and identify potential degradation products. The formation of the di-piperidine dimer appears to be specifically linked to thermal stress on the solid drug substance. Further investigation and characterization of this and other degradation products are crucial for ensuring the quality, safety, and efficacy of Ibrutinib-containing pharmaceutical products.

Application Notes & Protocols: Synthesis of Ibrutinib-Based PROTACs for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ibrutinib-based Proteolysis Targeting Chimeras (PROTACs), which function as Ibrutinib dimers designed to induce the degradation of Bruton's tyrosine kinase (BTK). This document outlines the necessary reagents, a step-by-step synthesis procedure, and methods for characterization and biological evaluation.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of this pathway is implicated in various B-cell malignancies.[2] Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer an alternative therapeutic strategy to simple inhibition.[3][4] An Ibrutinib-based PROTAC consists of an Ibrutinib moiety that binds to BTK, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN).[5][6] This ternary complex formation (BTK-PROTAC-E3 ligase) leads to the ubiquitination and subsequent proteasomal degradation of the BTK protein, offering a potential advantage over traditional inhibition, especially in cases of resistance.[7][8]

Mechanism of Action

Ibrutinib-based PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The Ibrutinib component of the PROTAC binds to BTK, while the E3 ligase ligand (e.g., a pomalidomide derivative) recruits the CRBN E3 ligase. This proximity induces the transfer of ubiquitin molecules to the BTK protein. The polyubiquitinated BTK is then recognized and degraded by the proteasome.

Experimental Protocols

Protocol 1: Synthesis of a Representative Ibrutinib-Pomalidomide PROTAC

This protocol describes the synthesis of a representative Ibrutinib-based PROTAC where Ibrutinib is linked to pomalidomide via a polyethylene glycol (PEG) linker.

Materials:

-

Ibrutinib analog with a suitable attachment point for the linker (e.g., a terminal alkyne or amine)

-

Pomalidomide analog with a suitable attachment point for the linker (e.g., a terminal azide or carboxylic acid)

-

Linker with complementary reactive groups (e.g., PEG linker with an azide at one end and a carboxylic acid at the other)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar peptide coupling reagent

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/MeOH gradient)

Procedure:

Step 1: Synthesis of Linker-Pomalidomide Conjugate

-

To a solution of pomalidomide with a free amine and a suitable linker with a carboxylic acid terminus in DMF, add DIPEA and BOP.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the linker-pomalidomide conjugate.

Step 2: Synthesis of the Ibrutinib-PROTAC

This step assumes a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction. Adjust accordingly for other ligation chemistries.

-

Dissolve the linker-pomalidomide conjugate (with a terminal azide) and the Ibrutinib analog (with a terminal alkyne) in a mixture of tert-butanol and water.

-

Add a freshly prepared solution of copper(II) sulfate and sodium ascorbate to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.

Step 3: Characterization

-

Confirm the structure and identity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Assess the purity of the final compound using analytical HPLC.

Protocol 2: Biological Evaluation of BTK Degradation

Cell Culture:

-

Culture a suitable B-cell lymphoma cell line (e.g., Ramos or Mino cells) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

Western Blot Analysis:

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the Ibrutinib-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against BTK and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software to determine the extent of BTK degradation.

Data Presentation

The efficacy of Ibrutinib-based PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).[9]

| PROTAC Compound | E3 Ligase Ligand | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Compound 15 | Pomalidomide | Rigid | Ramos | 3.18 | 99.9 | [5] |

| MT802 | Pomalidomide | PEG | Mino | 63.31 | >90 | [5] |

| NC-1 | Pomalidomide | Not Specified | Mino | 2.2 | 97 | [10] |

| L18I | Pomalidomide | PEG | HBL-1 (C481S) | ~30 | >90 | [4] |

| PROTAC 26 | Pomalidomide | Not Specified | Namalwa | 6.2 | >99 | [3] |

Visualizations

Signaling Pathway

Caption: BTK Signaling Pathway and Ibrutinib Inhibition.

Experimental Workflow

Caption: General workflow for Ibrutinib-PROTAC synthesis and evaluation.

PROTAC Mechanism of Action

Caption: PROTAC-mediated degradation of BTK.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. html.rhhz.net [html.rhhz.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Capillary Electrophoresis for the Separation of Ibrutinib and its Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[1] By irreversibly binding to BTK, Ibrutinib effectively blocks downstream signaling, which is crucial for the proliferation and survival of malignant B-cells.[2] This mechanism of action has made Ibrutinib a cornerstone in the treatment of various B-cell malignancies.[2] During the synthesis and storage of Ibrutinib, process-related impurities and degradation products can form, one of which is the Ibrutinib dimer.[3][4] The presence of such impurities can impact the safety and efficacy of the drug product. Therefore, robust analytical methods are required for the accurate identification and quantification of Ibrutinib and its related substances.

Capillary electrophoresis (CE) has emerged as a powerful analytical technique in the pharmaceutical industry, offering high separation efficiency, minimal sample consumption, and rapid analysis times.[5] This application note presents a detailed protocol for the separation and quantification of Ibrutinib and its dimer using Micellar Electrokinetic Chromatography (MEKC), a mode of capillary electrophoresis particularly suited for the analysis of both neutral and charged molecules.[3][6]

Signaling Pathway of Ibrutinib

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Upon BCR engagement by an antigen, a signaling cascade is initiated, leading to B-cell proliferation, activation, and survival.[1][7] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition.[8] This blockage prevents the downstream phosphorylation of phospholipase Cγ2 (PLCγ2), thereby inhibiting the subsequent signaling events, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell function.[1][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of drug-related impurities by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent methodological and instrumental development in MEKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Capillary Electrophoresis: Overview & Applications [excedr.com]

Application Note: Solid-State Characterization of Ibrutinib Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies.[1][2][3] The formation of impurities, such as dimers, during synthesis, storage, or under stress conditions is a critical concern for drug quality, safety, and efficacy. The Ibrutinib dimer is one such impurity that can arise, potentially impacting the physicochemical properties and bioavailability of the active pharmaceutical ingredient (API).[4][5][6] A thorough solid-state characterization of the this compound is essential for its identification, quantification, and control in drug substance and product.

This application note provides a detailed overview of the analytical techniques and protocols for the solid-state characterization of the this compound. It is intended to guide researchers and drug development professionals in establishing robust analytical methods for impurity profiling and control.

Signaling Pathway of Ibrutinib

Ibrutinib targets BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1][7] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling cascades that are essential for B-cell proliferation, survival, and adhesion.[1][2] This inhibition disrupts the growth and survival signals in malignant B-cells.[1][7] The following diagram illustrates the pivotal role of BTK in the BCR signaling pathway and the mechanism of action of Ibrutinib.

Experimental Protocols and Data Presentation

A multi-technique approach is necessary for the comprehensive solid-state characterization of the this compound. The following sections detail the experimental protocols for key analytical methods and present representative data in tabular format.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation, identification, and quantification of the this compound from the parent drug and other impurities.

Experimental Workflow:

Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample containing Ibrutinib and its dimer in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.5 mg/mL.

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 10 mM Ammonium Formate Buffer.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks corresponding to Ibrutinib and its dimer. The relative retention time (RRT) is used to identify the dimer with respect to the main Ibrutinib peak.

Data Presentation:

| Compound | Retention Time (min)[4] | Relative Retention Time (RRT) |

| Ibrutinib | 9.8 | 1.00 |

| This compound | 13.6 | 1.39 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is employed for the definitive identification of the this compound by providing molecular weight information.

Protocol:

-

Sample Preparation and Chromatography: Follow the same procedure as for HPLC analysis.

-

Mass Spectrometry Conditions:

-

Instrument: LC system coupled to a Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis: Extract the mass spectra for the chromatographic peaks corresponding to Ibrutinib and its dimer to determine their respective molecular weights.

Data Presentation:

| Compound | Molecular Formula | Calculated Molecular Weight ( g/mol ) | Observed [M+H]⁺ (m/z) |

| Ibrutinib | C₂₅H₂₄N₆O₂ | 440.50 | 441.2 |

| This compound | C₅₀H₄₈N₁₂O₄ | 881.00[8] | 881.4 |

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique to investigate the crystalline or amorphous nature of the solid-state this compound.

Experimental Workflow:

Protocol:

-

Sample Preparation: A small amount of the solid this compound sample is gently packed into a sample holder.

-

Instrumental Conditions:

-